molecular formula C17H18F3N3O3 B2675026 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide CAS No. 1226435-88-6

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Cat. No. B2675026
CAS RN: 1226435-88-6
M. Wt: 369.344
InChI Key: QSICNRJQWVGCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. TAK-659 has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell signaling pathways. In

Scientific Research Applications

Crystal Structure Analysis

Studies on crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, provide insights into the molecular conformations and interactions within these molecules, such as intramolecular hydrogen bonding stabilizing folded conformations (S. Subasri et al., 2016). Such structural analyses are fundamental for understanding the reactivity and potential applications of these compounds in pharmaceuticals and material science.

Antifolate and Antitumor Activity

Research into pyrimidine derivatives, including studies on dual inhibitors of dihydrofolate reductase and thymidylate synthase, highlights the therapeutic potential of these compounds. For example, N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its analogs have been evaluated for their antitumor activities, demonstrating potent inhibitory activity and suggesting their utility in cancer treatment (A. Gangjee et al., 2005).

Aldose Reductase Inhibition

Some pyrimidinone derivatives have been tested for aldose reductase inhibitory activity, an enzyme implicated in diabetic complications. The evaluation of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids as aldose reductase inhibitors provides an example of how structural modifications of pyrimidine derivatives can influence biological activity and potentially offer therapeutic benefits for conditions like diabetes (K. Ogawva et al., 1993).

Antimicrobial Activity

The synthesis and evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, have shown that these compounds possess good antibacterial and antifungal activities. This illustrates the potential of pyrimidine derivatives in developing new antimicrobial agents (A. Hossan et al., 2012).

properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-11(2)13-7-16(25)23(10-22-13)9-15(24)21-8-12-5-3-4-6-14(12)26-17(18,19)20/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSICNRJQWVGCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

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